molecular formula C13H10BrClN2S2 B2355938 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole CAS No. 313252-75-4

5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole

Cat. No.: B2355938
CAS No.: 313252-75-4
M. Wt: 373.71
InChI Key: ZGFHCBZEJWYMNA-UHFFFAOYSA-N
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Description

Thiazoles and imidazoles are both five-membered heterocyclic compounds that are widely studied due to their various pharmaceutical applications . Thiazoles, in particular, are found in more than 18 FDA-approved drugs .


Synthesis Analysis

The synthesis of thiazole and imidazole derivatives often involves condensation reactions and nucleophilic displacements . For instance, one method starts with the condensation of pyrimidine with triazole, followed by nucleophilic displacement of chlorine atoms with secondary amines, and finally cyclocondensation in the presence of sodium amide .


Molecular Structure Analysis

Thiazoles and imidazoles are planar structures. The aromaticity of these compounds is characterized by the delocalization of π-electrons .


Chemical Reactions Analysis

Thiazole and imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole” would depend on its exact structure.

Scientific Research Applications

Reactivity and Structural Analysis

  • Reactivity Studies : The compound has been investigated for its reactivity with hydrochloric acid in ethanol. Its nature was established based on infrared, NMR, mass spectra, and crystal structure determination (Andreani et al., 1997).

Anticancer Potential

  • Anticancer Activity : Research has explored the anticancer potential of imidazo[2,1-b][1,3,4]-thiadiazole derivatives. A 5-bromo-6-(4-chlorophenyl) variant demonstrated significant activity against leukemic cancer cell lines (Noolvi et al., 2011).

Anti-Inflammatory and Analgesic Applications

  • Anti-Inflammatory and Analgesic Properties : The compound's derivatives have shown promising anti-inflammatory and analgesic activities, comparable to standard drugs like ibuprofen and aspirin (Attimarad & Bagavant, 1999).

Herbicidal Applications

  • Herbicidal Usage : Some imidazo[2,1-b]thiazoles, including variants of the compound, have been synthesized and tested for herbicidal efficacy. They showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).

Antitubercular Activity

  • Antitubercular Effects : Imidazo[2,1-b][1,3,4]thiadiazole derivatives, structurally related to the compound, have been reported to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Ramprasad et al., 2016).

Antiinflammatory and Antimicrobial Properties

  • Synthesis and Biological Activities : The compound's derivatives have been synthesized and tested for antiinflammatory, analgesic, antipyretic, and antimicrobial activities (Abignente et al., 1985).

Antimicrobial Activity

  • Antimicrobial Efficacy : 6-Methylimidazo[2,1-b]thiazole derivatives exhibited antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Ur et al., 2004).

Future Directions

Research into thiazole and imidazole derivatives is ongoing, with scientists around the globe studying their synthesis methods and biological activities . Future directions could include the development of new synthesis methods, exploration of additional biological activities, and the design of new drugs based on these scaffolds.

Properties

IUPAC Name

5-bromo-6-[(4-chlorophenyl)sulfanylmethyl]-3-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2S2/c1-8-6-19-13-16-11(12(14)17(8)13)7-18-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFHCBZEJWYMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)Br)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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